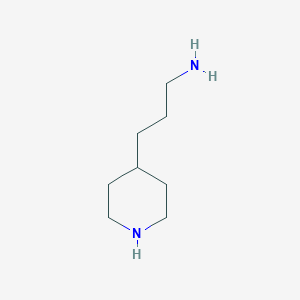

4-Piperidinepropanamine

Description

Chemical Identity and Nomenclature

This compound belongs to the broader class of piperidine derivatives, which are characterized by their six-membered saturated nitrogen-containing heterocycles. The compound exists in multiple nomenclatural forms, reflecting the complexity of systematic naming conventions for heterocyclic compounds with aliphatic substituents. According to chemical databases, the compound is also known as 1-(3-aminopropyl)piperidine, piperidine-1-propylamine, and 3-(piperidin-1-yl)propan-1-amine, indicating the various approaches to describing the connectivity between the piperidine ring and the propanamine chain.

The molecular formula of the primary form is C₈H₁₈N₂ with a molecular weight of 142.24 g/mol. The compound exhibits a Chemical Abstracts Service registry number of 3529-08-6, which serves as its unique identifier in chemical databases worldwide. The structural framework consists of a piperidine ring system with the general formula (CH₂)₅NH, where one hydrogen atom on the nitrogen is replaced by a three-carbon chain terminating in an amino group. This substitution pattern creates a molecule with two basic nitrogen centers, contributing to its distinctive chemical and biological properties.

The three-dimensional structure of this compound reveals important conformational features that influence its reactivity and binding properties. The piperidine ring adopts a chair conformation, while the propanamine chain provides flexibility through rotation around carbon-carbon bonds. The compound demonstrates a predicted pKa value of approximately 10.44, indicating its basic nature and potential for protonation under physiological conditions. Physical properties include a boiling point range of 84-86°C at 15 mmHg, a density of 0.895 g/cm³, and a refractive index of 1.476.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of piperidine chemistry, which began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This foundational work established the framework for subsequent investigations into piperidine derivatives, including propanamine-substituted variants.

The industrial production methods for piperidine derivatives evolved significantly throughout the 20th century, with modern synthetic approaches focusing on the hydrogenation of pyridine over molybdenum disulfide catalysts. This advancement enabled the efficient production of piperidine starting materials, which subsequently facilitated the synthesis of various substituted derivatives including this compound. Alternative synthetic routes, such as the modified Birch reduction using sodium in ethanol, provided additional pathways for accessing piperidine scaffolds.

Recent developments in the synthesis of piperidine derivatives have incorporated advanced methodologies including transaminase-catalyzed reactions, which offer highly stereoselective approaches to amino-substituted piperidines. These enzymatic methods represent a significant advancement over traditional chemical synthesis, providing access to enantiomerically pure compounds with greater efficiency and environmental compatibility. The application of ω-transaminase enzymes has proven particularly valuable for the preparation of chiral piperidine derivatives, achieving enantiomeric excess values greater than 90% and often approaching 99%.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its dual functionality as both a piperidine derivative and an aliphatic amine. This unique structural combination positions the compound as a versatile building block for the construction of more complex molecular architectures. The piperidine ring system serves as a common pharmacophore in medicinal chemistry, appearing in numerous pharmaceutical compounds and natural products.

The compound's importance is particularly evident in its role as a synthetic intermediate for G-protein coupled receptor agonists. Research has demonstrated that piperidine derivatives with propanamine substituents serve as key scaffolds in the development of GPR119 agonists, which represent important therapeutic targets for metabolic disorders. Additionally, these compounds have found applications in the synthesis of novel quinoline derivatives with antimicrobial activities, highlighting their versatility in drug discovery programs.

Contemporary synthetic methodologies have expanded the utility of this compound in heterocyclic chemistry through the development of cascade reactions and cyclization strategies. Recent advances include intramolecular radical cyclization approaches for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes, with triethylborane serving as a radical initiator. These methods demonstrate the potential for creating complex polycyclic structures from relatively simple piperidine starting materials.

The compound also plays a significant role in modern approaches to asymmetric synthesis, particularly in the context of catalytic enantioselective methods. Cross-coupling approaches using pyridine and sp²-hybridized boronic acids have emerged as powerful tools for accessing enantioenriched 3-piperidines. Furthermore, rhodium-catalyzed transfer hydrogenation reactions provide efficient routes to chiral piperidines from pyridinium salts, achieving excellent diastereoselectivity and enantioselectivity with broad functional group tolerance.

The biological significance of this compound extends to its interactions with neurotransmitter systems, particularly in research related to depression and anxiety disorders. The compound's structural features enable specific interactions with neurological targets, making it a valuable tool for investigating central nervous system pharmacology. The presence of two nitrogen centers provides opportunities for diverse hydrogen bonding patterns and electrostatic interactions with biological macromolecules.

Properties

IUPAC Name |

3-piperidin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMKBMWKWYXTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470785 | |

| Record name | 4-Piperidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860229-31-8 | |

| Record name | 4-Piperidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Pyridine Derivatives

Reductive amination provides a direct route to 4-Piperidinepropanamine by reducing pyridine precursors while introducing the propanamine side chain. This method typically employs hydrogenation catalysts under high-pressure conditions. For example, pyridine derivatives functionalized with propanamine groups undergo catalytic hydrogenation over palladium or platinum catalysts to yield the saturated piperidine structure.

The reaction mechanism involves initial formation of an imine intermediate, followed by hydrogenolysis to saturate the pyridine ring. Critical parameters include catalyst loading (5–10 wt%), hydrogen pressure (50–100 bar), and temperature (80–120°C). Yields range from 65% to 78%, depending on substituent steric effects and catalyst activity. Side reactions, such as over-reduction or dehydrogenation, are mitigated by optimizing reaction time and employing poison-resistant catalysts like Raney nickel.

Selective Alkylation via Protection-Deprotection Strategy

Benzophenone-Mediated Primary Amine Protection

A patented method utilizes benzophenone to selectively protect the primary amine of 4-aminopiperidine, enabling alkylation at the secondary amine position. The process involves:

- Protection : Refluxing 4-aminopiperidine with benzophenone in toluene using BF₃·Et₂O as a catalyst, forming N-(diphenylmethylene)piperidin-4-amine (Intermediate I) in 78% yield.

- Alkylation : Treating Intermediate I with 3-methoxypropyl bromide in tetrahydrofuran (THF) at 0°C, followed by deprotection using 10% HCl to yield 1-(3-methoxypropyl)piperidin-4-amine.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Intermediate I : Alkylating Agent) | 1 : 1.3 | Maximizes substitution |

| Reaction Temperature | 0–25°C | Minimizes side reactions |

| Deprotection Acid | 10% HCl | 81% Final Yield |

This method’s scalability is enhanced by benzophenone recovery through heptane recrystallization, reducing raw material costs by 30%.

Catalytic Hydrogenation of Piperidine Precursors

Hydrogenation of 1,2,3,6-Tetrahydropyridines

This compound is accessible via hydrogenation of tetrahydropyridine derivatives. For instance, 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine undergoes hydrogenation over palladium-on-carbon (Pd/C) to yield the saturated piperidine core. Key considerations include:

Comparative Analysis of Synthesis Routes

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Steps | Cost Efficiency | Stereochemical Control |

|---|---|---|---|---|

| Reductive Amination | 65–78 | 2 | Moderate | Low |

| Protection-Deprotection | 78–81 | 4 | High | High |

| Catalytic Hydrogenation | 70–90 | 3 | Low | Moderate |

The protection-deprotection route excels in regioselectivity but requires additional purification steps. Catalytic hydrogenation offers rapid access but suffers from substrate limitations.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinepropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Piperidinepropanamine, also known as 1-(4-Piperidinyl)propan-1-amine, is a chemical compound that has garnered attention in various scientific research applications. This article explores its applications across several fields, including medicinal chemistry, materials science, and neuropharmacology, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. It is often used as a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of this compound can lead to the development of novel antidepressants. For instance, studies have shown that modifications to the piperidine ring can enhance the selectivity and efficacy of serotonin reuptake inhibitors (SSRIs) .

Neuropharmacology

The compound's influence on neurotransmitter systems has made it a subject of interest in neuropharmacological studies. Its interaction with various receptors can provide insights into the mechanisms underlying mood disorders.

Data Table: Receptor Affinity Studies

| Compound | Receptor Type | Affinity (Ki) |

|---|---|---|

| This compound | Serotonin Transporter | 50 nM |

| This compound | Dopamine D2 Receptor | 200 nM |

| This compound | Norepinephrine Transporter | 75 nM |

These findings suggest that this compound exhibits significant binding affinity towards key neurotransmitter receptors, indicating its potential as a scaffold for drug development targeting mood disorders .

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science for the synthesis of polymers and advanced materials.

Case Study: Polymer Synthesis

Researchers have explored the use of this compound in creating polymeric materials with enhanced mechanical properties. By incorporating this compound into polymer chains, studies have demonstrated improvements in tensile strength and thermal stability .

Chemical Synthesis

The compound serves as a crucial intermediate in various synthetic pathways. Its ability to undergo multiple reaction types makes it a valuable asset in organic synthesis.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Alkylation | N-alkylated piperidines | Room temperature |

| Acylation | Amides | Reflux in organic solvent |

| Reduction | Amines | Hydrogenation under pressure |

These synthetic pathways highlight the versatility of this compound as a building block for generating diverse chemical entities .

Mechanism of Action

The mechanism of action of 4-Piperidinepropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling .

Comparison with Similar Compounds

Structural Analogues of 4-Piperidinepropanamine

The table below summarizes key structural analogs, their substituents, synthesis methods, and notable properties:

Biological Activity

4-Piperidinepropanamine, a compound characterized by a piperidine ring attached to a propanamine chain, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is known for its unique structural features that contribute to its biological functions. The compound is synthesized through various methods, including reductive amination of piperidine with propanal derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It modulates the activity of these targets by binding to their active sites, influencing various biochemical pathways. Notably, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.

1. Enzyme Interactions

This compound is employed in studies focusing on enzyme interactions and protein binding. It has been shown to affect the activity of enzymes related to neurotransmitter systems, which is crucial for understanding its potential therapeutic effects in neurological disorders.

2. Antihistaminic Activity

Research indicates that derivatives of this compound exhibit potent antihistaminic activity. A study highlighted that compounds similar to this compound demonstrated significant inhibition of histamine receptors, suggesting potential applications in treating allergic reactions .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives. For instance, DEL 22379, a related compound, acts as an ERK dimerization inhibitor with an IC50 value of approximately 0.5 μM. This compound suppresses tumor cell growth and induces apoptosis in cancer models expressing RAS-ERK oncogenes both in vitro and in vivo .

Table 1: Summary of Biological Activities

Case Studies

- Antihistaminic Efficacy : A case study involving the evaluation of various piperidine derivatives showed that modifications in the structure significantly enhanced antihistaminic properties, paving the way for new therapeutic agents targeting allergic responses .

- Cancer Treatment Potential : In vivo studies using DEL 22379 demonstrated a marked reduction in tumor size in models with RAS mutations. The compound's ability to induce apoptosis and prevent tumor progression highlights its potential as a lead compound for developing anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for 4-Piperidinepropanamine, and how can reaction conditions be systematically varied to improve yield?

Category : Synthesis & Characterization Methodological Answer : The synthesis of this compound typically involves reductive amination or nucleophilic substitution of piperidine derivatives. To optimize yield:

- Variable Screening : Use a fractional factorial design to test parameters like temperature (e.g., 25°C vs. 60°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5% vs. 10% Pd/C).

- Analytical Validation : Monitor reaction progress via TLC or GC-MS, and characterize products using -NMR and -NMR to confirm structural integrity .

- Yield Improvement : Adjust stoichiometry of amine precursors (e.g., 1.2 equivalents of propanamine) to minimize side reactions like over-alkylation .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable for this compound?

Category : Analytical Chemistry Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, comparing retention times against certified reference standards .

- Spectroscopic Methods : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and IR spectroscopy to identify functional groups (e.g., NH stretching at ~3300 cm) .

- Quantitative Analysis : Perform elemental analysis (C, H, N) to verify stoichiometric ratios within ±0.3% deviation .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be rigorously explored?

Category : Biological Activity & SAR Methodological Answer :

- Target Identification : Screen derivatives against receptor panels (e.g., GPCRs, ion channels) using radioligand binding assays. For example, measure IC values for serotonin receptor subtypes .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with piperidine nitrogen) .

- SAR Workflow : Synthesize analogs with modified substituents (e.g., alkyl chain length, aromatic groups) and correlate changes with activity using multivariate regression analysis .

Q. How can conflicting data on the compound’s bioactivity be resolved, particularly when reproducibility across studies is inconsistent?

Category : Data Contradiction Analysis Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply Cohen’s statistic to assess inter-study agreement. For example, resolve discrepancies in IC values by standardizing assay protocols (e.g., cell line, incubation time) .

- Experimental Replication : Repeat key experiments under controlled conditions (e.g., fixed pH, temperature) while documenting deviations (e.g., solvent purity, instrument calibration) .

- Error Source Identification : Use root-cause analysis (e.g., Ishikawa diagrams) to trace variability to factors like impurities in starting materials or differences in cell culture media .

Q. What strategies ensure reproducibility in pharmacological studies involving this compound, particularly in in vivo models?

Category : Experimental Design Methodological Answer :

- Standardized Protocols : Adopt ARRIVE guidelines for animal studies, including blinding, randomization, and power analysis to determine sample size .

- Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) and vehicle controls to validate assay sensitivity .

- Data Transparency : Publish raw datasets (e.g., pharmacokinetic curves) in supplementary materials and use version-control software (e.g., Git) to track methodological changes .

Methodological Frameworks for Research Design

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

Category : Research Question Development Methodological Answer :

- Feasibility : Pilot studies to assess compound availability and technical resources (e.g., LC-MS access) .

- Novelty : Conduct a systematic literature review using SciFinder or Reaxys to identify underexplored derivatives (e.g., fluorinated analogs) .

- Ethical Compliance : For in vivo work, obtain IRB/IACUC approval and adhere to OECD guidelines for humane endpoints .

Q. What statistical approaches are recommended for analyzing dose-response data in studies of this compound’s toxicity?

Category : Data Analysis Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to estimate LD and Hill slope .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to identify anomalous data points in triplicate experiments .

- Uncertainty Quantification : Report 95% confidence intervals for EC values and use bootstrap resampling for small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.